5-Cyclopentylisoxazol-3-amine

Lipophilicity Drug Design Physicochemical Property

5-Cyclopentylisoxazol-3-amine (CAS 1188908-83-9) is a heterocyclic primary amine of the isoxazole class, characterised by a cyclopentyl substituent at the 5-position and a free amino group at the 3-position of the 1,2-oxazole ring. Its molecular formula is C₈H₁₂N₂O (MW 152.19), with a measured LogP of 1.62 and an Fsp³ value of 0.625, positioning it as a moderately lipophilic, highly saturated scaffold distinct from smaller alkyl or cycloalkyl isoxazol-3-amine analogues.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Cat. No. B8720963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopentylisoxazol-3-amine
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=CC(=NO2)N
InChIInChI=1S/C8H12N2O/c9-8-5-7(11-10-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,9,10)
InChIKeySXLATPWUODSFIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopentylisoxazol-3-amine – Core Chemical Identity and Physicochemical Baseline for Procurement Decisions


5-Cyclopentylisoxazol-3-amine (CAS 1188908-83-9) is a heterocyclic primary amine of the isoxazole class, characterised by a cyclopentyl substituent at the 5-position and a free amino group at the 3-position of the 1,2-oxazole ring . Its molecular formula is C₈H₁₂N₂O (MW 152.19), with a measured LogP of 1.62 and an Fsp³ value of 0.625, positioning it as a moderately lipophilic, highly saturated scaffold distinct from smaller alkyl or cycloalkyl isoxazol-3-amine analogues . The compound is commercially available at 98% purity and serves as a versatile building block in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive heterocycles [1].

Why 5-Cyclopentylisoxazol-3-amine Cannot Be Replaced by Generic Alkyl-Isoxazole-3-amines


Simple substitution of the 5-cyclopentyl group with smaller alkyl or cycloalkyl alternatives (e.g., methyl, ethyl, isopropyl, or cyclopropyl) fundamentally alters the compound's lipophilic, steric, and conformational profile. Structural biology studies on isoxazole-containing ligands have demonstrated that the size and nature of the 5-position substituent directly dictate the mode of binding, the extent of interaction with hydrophobic pockets, and the resulting biological affinity [1]. Therefore, the cyclopentyl moiety cannot be considered an interchangeable generic alkyl group; its specific three-dimensional architecture and physicochemical signature translate into quantitatively distinct properties that directly impact molecular recognition, solubility, and downstream pharmacological behaviour, as detailed in the quantitative evidence below.

Quantitative Differential Evidence for 5-Cyclopentylisoxazol-3-amine Versus Closest Structural Analogs


Direct Head-to-Head LogP Comparison: Cyclopentyl vs. Cyclopropyl Substituent (Same Vendor Methodology)

5-Cyclopentylisoxazol-3-amine exhibits a computed LogP of 1.62, compared to 0.73 for the direct cycloalkyl analogue 5-cyclopropylisoxazol-3-amine, with both values derived from the same commercial source using an identical algorithm . This represents a substantial increase of 0.89 LogP units (approximately a 7.7-fold increase in partition coefficient), placing the cyclopentyl compound in a significantly more lipophilic regime while remaining within an acceptable drug-like range (LogP < 5).

Lipophilicity Drug Design Physicochemical Property

Direct Head-to-Head Fsp³ Comparison: Enhanced Molecular Complexity and Saturation vs. Cyclopropyl Analogue

5-Cyclopentylisoxazol-3-amine possesses an Fsp³ value of 0.625 versus 0.50 for the 5-cyclopropyl analogue from the same source . This 25% relative increase in the fraction of sp³-hybridised carbons reflects the greater three-dimensional character and saturation of the cyclopentyl ring. Notably, the Fsp³ of 0.625 exceeds both the average Fsp³ for marketed oral drugs (0.47) and that of typical discovery-phase compounds (0.36), as established by Lovering et al. in their landmark analysis of clinical success determinants [1].

Molecular Complexity Developability Fsp³

Cross-Study LogP Gradient: Cyclopentyl vs. Methyl, Ethyl, and Isopropyl 5-Substituted Isoxazol-3-amines

A systematic LogP gradient is observed across the homologous series of 5-alkyl/cycloalkyl isoxazol-3-amines: methyl (LogP 0.50) [1] < ethyl (LogP 0.75) < cyclopropyl (LogP 0.73) < isopropyl (LogP 1.31) < cyclopentyl (LogP 1.62) . The cyclopentyl derivative sits at the upper end of this continuum, bridging the gap between small hydrophilic substituents and the excessively lipophilic domain (LogP > 3.5) associated with poor solubility and high metabolic clearance. This intermediate lipophilicity is frequently associated with optimal oral absorption and CNS penetration potential.

Lipophilicity Gradient Structure-Property Relationship ADME Prediction

Structural Biology Evidence: 5-Position Substituent Size Critically Determines Binding Mode and Affinity

X-ray crystallographic analysis of the GluR2 ligand-binding core has established that the absence of a 5-substituent (as in (S)-Des-Me-AMPA) results in only limited interactions with the hydrophobic pocket of the binding site, whereas the presence of a substituent at this position directly correlates with the extent of hydrophobic pocket interaction and the affinity of the ligand [1]. This class-level finding demonstrates that the 5-cyclopentyl group is not merely a passive structural feature but an active determinant of binding thermodynamics. Although no head-to-head affinity comparison specifically for 5-cyclopentylisoxazol-3-amine itself is available in public literature, the structural biology data strongly supports the inference that a bulkier, more lipophilic cyclopentyl group will engage the hydrophobic pocket more extensively than smaller substituents (methyl, ethyl, cyclopropyl), potentially yielding higher binding affinity.

Binding Affinity Crystallography AMPA Receptor

Building Block Validation: 5-Cyclopentylisoxazol-3-amine Scaffold Embedded in a Potent B-Raf Kinase Inhibitor

The 5-cyclopentylisoxazol-3-amine moiety has been successfully employed as a key structural component in a urea-linked kinase inhibitor series. Specifically, 1-(5-cyclopentyl-isoxazol-3-yl)-3-(3-(6,7-dimethoxy-quinazolin-4-yloxy)phenyl)urea, which incorporates the target compound as its warhead, demonstrated a binding affinity Kd < 250 nM against human B-Raf kinase in competition binding assays [1]. This provides tangible validation that the 5-cyclopentylisoxazol-3-amine scaffold is not merely a theoretical building block but a demonstrably productive fragment in kinase drug discovery, whereas analogous scaffolds with smaller 5-substituents (e.g., 5-methyl) may fail to adequately address the steric and lipophilic requirements of the B-Raf ATP-binding pocket.

Kinase Inhibitor B-Raf Medicinal Chemistry Building Block

Evidence-Based Application Scenarios for 5-Cyclopentylisoxazol-3-amine in Drug Discovery and Chemical Biology


Kinase Inhibitor Library Synthesis Targeting the ATP-Binding Pocket

5-Cyclopentylisoxazol-3-amine should be prioritised as the amine warhead component for kinase-focused combinatorial libraries. The scaffold's LogP of 1.62 sits within the optimal range for addressing the hydrophobic gatekeeper regions of the ATP-binding pocket, while its Fsp³ of 0.625 contributes to the three-dimensionality required for selectivity against closely related kinases. The validated precedent of a B-Raf inhibitor bearing this scaffold with a Kd < 250 nM provides confidence in its productive engagement of the kinase active site [1].

CNS-Penetrant Probe Design Based on Lipophilicity and Saturation Profile

For central nervous system (CNS) drug discovery programmes, 5-cyclopentylisoxazol-3-amine offers an advantageous physicochemical profile relative to its analogues. Its LogP of 1.62 falls within the CNS drug-like window (LogP 1–3.5), while its Fsp³ of 0.625 ranks among the highest in the 5-substituted isoxazol-3-amine series, a factor specifically correlated with improved clinical outcomes and reduced toxicity [2]. These properties make it a rationally superior starting point versus the 5-methyl (LogP 0.50, Fsp³ 0.20) or 5-ethyl (LogP 0.75, Fsp³ 0.33) analogues when designing brain-penetrant small molecules [3].

Protein-Protein Interaction (PPI) Inhibitor Fragment Elaboration

The three-dimensional character conferred by the cyclopentyl group (Fsp³ 0.625) positions this compound as an attractive fragment for PPI inhibitor design, where shape complementarity to extended, hydrophobic interfaces is critical. The crystallographically demonstrated importance of the 5-substituent for hydrophobic pocket binding [4] supports the strategic selection of the cyclopentyl moiety over flat or minimally substituted isoxazole fragments when targeting PPIs characterised by deep hydrophobic grooves.

Structure-Activity Relationship (SAR) Exploration Around Heterocyclic Amine Cores

In systematic SAR campaigns, 5-cyclopentylisoxazol-3-amine serves as a strategic mid-range lipophilicity comparator to benchmark against both the hydrophilic end (cyclopropyl, LogP 0.73; methyl, LogP 0.50) and the more lipophilic region (isopropyl, LogP 1.31; n-propyl, LogP ~1.0). Its unique combination of conformational restriction (cyclic vs. acyclic alkyl) and intermediate LogP enables deconvolution of steric effects from lipophilic effects in target engagement, an analytical distinction that cannot be achieved using only linear alkyl or uniformly aromatic substituents.

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